molecular formula C20H42 B167097 Eicosane-d42 CAS No. 62369-67-9

Eicosane-d42

Cat. No. B167097
CAS RN: 62369-67-9
M. Wt: 324.8 g/mol
InChI Key: CBFCDTFDPHXCNY-ILDSYVRBSA-N
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Description

Eicosane-d42 is the deuterium labeled N-Eicosane . It is a non-standard isotope .


Synthesis Analysis

N-Eicosane-d42 is synthesized as a stable isotope .


Molecular Structure Analysis

The molecular formula of Eicosane-d42 is C20H42 . Its molecular weight is 324.8 g/mol . The InChI is 1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2 .


Physical And Chemical Properties Analysis

Eicosane-d42 has a molecular weight of 324.8 g/mol . It has a rotatable bond count of 17 . The exact mass is 324.592274669 g/mol .

Scientific Research Applications

Eicosane-d42, also known as n-Eicosane-D42, is a product in the category of Stable Isotope Labeled (SIL) Lipids . It has a molecular formula of C20D42 and a molecular weight of 324.81 . It is supplied as a solid at room temperature .

Safety And Hazards

Eicosane-d42 should be handled with personal protective equipment/face protection. It should be ensured that there is adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Containers should be kept tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-dotetracontadeuterioicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFCDTFDPHXCNY-ILDSYVRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977916
Record name (~2~H_42_)Icosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosane-d42

CAS RN

62369-67-9
Record name Eicosane-d42
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062369679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_42_)Icosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
110
Citations
Y Yao, K Kakimoto, HI Ogawa, Y Kato… - Bulletin of environmental …, 1997 - Springer
… n-Hexadecane-d34 (99 atom % D) and n-eicosane-d42 (98.9 atom % D) were purchased … of n-hexadecaned34 and n-eicosane-d42 as internal standards. All analyses were carried out …
Number of citations: 37 link.springer.com
K Toriyama, M Okazaki, K Nunome… - International Journal of …, 1991 - Elsevier
The process of radiation damage for long-chain n-alkanes was investigated to elucidate that for polyethylene. Chain-end alkyl radicals were preferentially formed not only through …
Number of citations: 12 www.sciencedirect.com
S Cunningham, G Hermann, L Webster… - Scottish Marine and …, 2020 - researchgate.net
… standard mix (squalane and HMN) and the deuterated internal standard mix containing n-dodecane d26, n-tetradecane d30, n-pentadecane d32, nhexadecane d34, n-eicosane d42, n-…
Number of citations: 1 www.researchgate.net
F Yang, Z Gu, J Feng, X Liu, X Yao - Atmospheric research, 2014 - Elsevier
… Mixed deuterated standards including eicosane-d42, octacosane-d58, anthracene-d10, … The recovery of eicosane-d42 and octacosane-d58 was 90–100% while it is 60–85% for …
Number of citations: 22 www.sciencedirect.com
M de Fatima, IT Gabardo, MER Carneiro… - Environmental …, 2002 - academia.edu
… Before the extraction, perdeuterated paraffins (n-eicosane-d42, n-tetracosane-d50, n-triacontane-d62) and an aromatic hydrocarbon (p-terphenyld14) were added to the sediment …
Number of citations: 2 www.academia.edu
X Huang, C Wang, J Zhang, GLB Wiesenberg… - Geochemical …, 2011 - jstage.jst.go.jp
The main aim of this study was to assess the free lipid composition of plant community in a Chinese peatland. Twelve plant species from the Dajiuhu Peatland were analyzed for the …
Number of citations: 62 www.jstage.jst.go.jp
GM Voskoboinikov, GG Matishov, LO Metelkova… - Doklady Biological …, 2018 - Springer
Participation of green algae in bioremediation of sea water from oil products (OPs) has been studied. Decrease in the content of OPs in water is accompanied by their accumulation by …
Number of citations: 24 link.springer.com
CL Lee, MT Hsieh, MD Fang - Environmental monitoring and assessment, 2005 - Springer
Surficial sediment samples collected from Kaohsiung Harbour and its nearby coast were analyzed for aliphatic hydrocarbons and parent polycyclic aromatic hydrocarbons (PAHs). …
Number of citations: 35 link.springer.com
WF Rogge, PM Medeiros, BRT Simoneit - Atmospheric Environment, 2006 - Elsevier
Fugitive dust emissions from cattle feedlots and open lot dairies are substantial. In order to determine the contribution of intensive cattle operations on ambient PM levels, more …
Number of citations: 131 www.sciencedirect.com
H Mißbach, BC Schmidt, JP Duda, NK Lünsdorf… - Organic …, 2018 - Elsevier
… 200 μl of an internal standard of known concentration (n-eicosane d42, 4 mg/l, in n-hexane) … IS: internal standard (n-eicosane d42). Note the odd-over-even predominance of n-alkane …
Number of citations: 36 www.sciencedirect.com

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